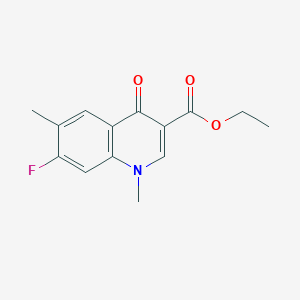

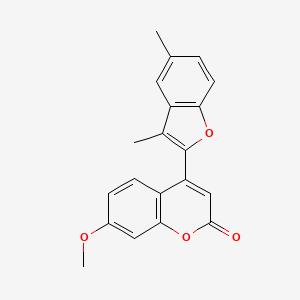

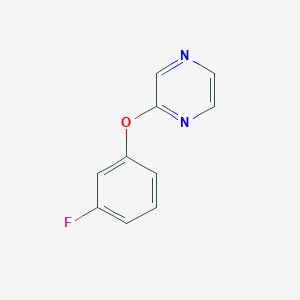

ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a structurally similar compound . It’s a unique chemical provided to early discovery researchers .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, fluoroquinolones, a class of compounds that includes similar structures, are well-studied . Synthetic approaches to the quinolone system often involve structural modifications by incorporating substituents into various positions or by means of annelation .Molecular Structure Analysis

The molecular structure of similar compounds involves a quinoline backbone, which is a heterocyclic aromatic organic compound. It’s a colorless hygroscopic crystalline compound with the formula C9H7N .Chemical Reactions Analysis

Fluoroquinolones, which are structurally similar to the requested compound, have been shown to form complexes with metals . This could suggest potential reactivity for the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, are as follows: it’s a solid compound with the empirical formula C14H15NO3 .Wirkmechanismus

Target of Action

It is noted that this compound is a derivative of quinolone , which are known to target bacterial DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication.

Mode of Action

As a quinolone derivative, it is likely to inhibit bacterial dna gyrase and topoisomerase iv, preventing dna replication and ultimately leading to bacterial cell death .

Biochemical Pathways

The compound, being a derivative of quinolone, likely affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling and relaxation of DNA, which are crucial steps in DNA replication .

Pharmacokinetics

As a derivative of quinolone, it is expected to have good oral bioavailability, broad tissue distribution, metabolism in the liver, and renal excretion .

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth or the killing of bacteria, given its probable action on bacterial DNA gyrase and topoisomerase IV .

Action Environment

The action of Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, like other quinolones, can be influenced by various environmental factors. These factors can include pH levels, presence of metal ions, and bacterial resistance mechanisms. For instance, the presence of metal ions like magnesium can affect the binding of quinolones to their target enzymes .

Eigenschaften

IUPAC Name |

ethyl 7-fluoro-1,6-dimethyl-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-4-19-14(18)10-7-16(3)12-6-11(15)8(2)5-9(12)13(10)17/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRRPFWHDWWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C(=C2)F)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-fluoro-1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429381.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6429385.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6429390.png)

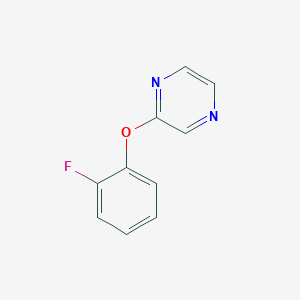

![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)

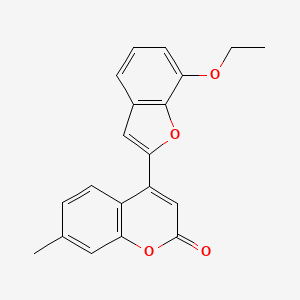

![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)

![4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6429454.png)